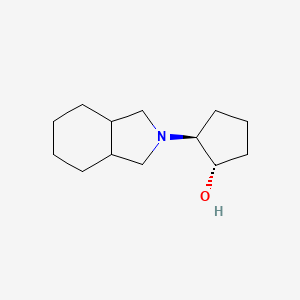
(1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol is a chiral organic compound that features a cyclopentanol moiety attached to an octahydroisoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol typically involves the following steps:
Cyclopentanol Formation: The cyclopentanol moiety can be synthesized through the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Octahydroisoindole Formation: The octahydroisoindole ring system can be constructed via hydrogenation of isoindole derivatives under high pressure and in the presence of a suitable catalyst like palladium on carbon.
Coupling Reaction: The final step involves coupling the cyclopentanol moiety with the octahydroisoindole ring system through a nucleophilic substitution reaction, often facilitated by a strong base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated systems can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol can undergo oxidation to form a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry
(1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol is used as a chiral building block in organic synthesis
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows for specific binding interactions, which can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol: A stereoisomer with similar structural properties but different biological activity.
Cyclopentanol derivatives: Compounds with similar cyclopentanol moieties but different attached groups.
Isoindole derivatives: Compounds with similar isoindole ring systems but different substituents.
Uniqueness
(1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol is unique due to its specific chiral configuration and the combination of cyclopentanol and octahydroisoindole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
(1S,2S)-2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H23NO/c15-13-7-3-6-12(13)14-8-10-4-1-2-5-11(10)9-14/h10-13,15H,1-9H2/t10?,11?,12-,13-/m0/s1 |
InChI Key |
XXLYCBMMSCMYAU-TYUFSLCMSA-N |
Isomeric SMILES |
C1CCC2CN(CC2C1)[C@H]3CCC[C@@H]3O |
Canonical SMILES |
C1CCC2CN(CC2C1)C3CCCC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















